molecular formula C15H22N4OS B5543846 N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B5543846
M. Wt: 306.4 g/mol
InChI Key: OSPGJVGNMWXMCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and pyrazole derivatives involves condensation reactions that form the backbone of these heterocyclic compounds. A notable method for synthesizing thiazolyl pyrazine carboxamide derivatives, closely related to the compound , involves the reaction between 2-amino, 4-substituted phenyl 2-amino thiazole and pyrazine 2-carboxylic acid. This synthesis pathway highlights the importance of –S-C=N- and -CO–NH- moieties in contributing to the compound's activity against Mycobacterium tuberculosis, showcasing its antitubercular potential (GobalaKrishnan et al., 2019).

Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) focused on the design, synthesis, and evaluation of novel analogs related to N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide. These compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The research highlighted their potential as novel classes of antibacterial agents (Palkar et al., 2017).

Catalysis in Organic Synthesis

Bumagin et al. (2019) utilized a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, in developing bimetallic boron-containing heterogeneous catalysts. These catalysts proved highly effective for Suzuki reactions in aqueous media, demonstrating the utility of similar compounds in organic synthesis (Bumagin et al., 2019).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) conducted a study on pyrazole derivatives, closely related to the compound , as potential inhibitors of photosynthetic electron transport. This research contributes to understanding the biological activity of pyrazole derivatives and their potential application in controlling undesirable plant growth (Vicentini et al., 2005).

Crystal and Molecular Structure Analysis

Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a compound similar to N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide. Their work contributes to the field of crystallography and molecular structure analysis, providing insights into the structural properties of such compounds (Prabhuswamy et al., 2016).

Synthesis of Bioactive Compounds

Yuvaraj et al. (2014) reported the synthesis of bioactive pyrazolothiazoles, which have structural similarities to the compound . Their work highlights the potential of these compounds in the development of new pharmaceutical agents with anti-inflammatory properties (Yuvaraj et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide” is not mentioned in the search results, thiazole derivatives are known to have a wide range of biological activities. For example, some thiazole derivatives show antimicrobial potential .

Safety and Hazards

While specific safety and hazard information for “N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide” is not available in the search results, a related compound, “(4,5-Dimethyl-1,3-thiazol-2-yl) (4-fluorophenyl)methanamine”, has been classified as Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-5-7-11-8-13(19-18-11)14(20)17-12(6-2)15-16-9(3)10(4)21-15/h8,12H,5-7H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPGJVGNMWXMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NC(CC)C2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

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